molecular formula C12H10N2O2 B1580835 2,2'-Dihydroxyazobenzene CAS No. 2050-14-8

2,2'-Dihydroxyazobenzene

Cat. No.: B1580835
CAS No.: 2050-14-8
M. Wt: 214.22 g/mol
InChI Key: JFEVWPNAOCPRHQ-UHFFFAOYSA-N
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Description

2,2’-Dihydroxyazobenzene is an organic compound with the molecular formula C12H10N2O2. It is a derivative of azobenzene, characterized by the presence of two hydroxyl groups attached to the benzene rings. This compound is known for its vibrant color and is used in various applications, including dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Dihydroxyazobenzene can be synthesized from o-nitrophenol through a multi-step process. The hydroxyl groups are initially blocked via acetal formation, followed by reductive coupling to form the azobenzene structure. Finally, acid hydrolysis is performed to regenerate the hydroxyl groups .

Industrial Production Methods: In industrial settings, the synthesis of 2,2’-Dihydroxyazobenzene involves similar steps but on a larger scale. The process typically includes the use of high-pressure reactors and continuous flow systems to ensure efficient production and high yield .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dihydroxyazobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide and peroxidase enzymes are commonly used.

    Reduction: Reducing agents like sodium dithionite are employed.

    Substitution: Alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Mechanism of Action

Comparison with Similar Compounds

2,2’-Dihydroxyazobenzene is compared with other azobenzene derivatives such as:

Uniqueness: The presence of hydroxyl groups in 2,2’-Dihydroxyazobenzene enhances its reactivity and allows for a broader range of chemical modifications compared to its analogs .

Properties

IUPAC Name

2-[(2-hydroxyphenyl)diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEVWPNAOCPRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062132
Record name 2,2'-Azobisphenol
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Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2050-14-8, 34379-04-9
Record name 2,2′-Dihydroxyazobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2050-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phenol, 2,2'-(1,2-diazenediyl)bis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,2'-(1,2-diazenediyl)bis-
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Record name 2,2'-Azobisphenol
Source EPA DSSTox
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Record name 2,2'-azobisphenol
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Record name 2,2'-Dihydroxyazobenzene
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Synthesis routes and methods

Procedure details

2-Hydroxy-1-(2-hydroxy-4-sulfo-1-naphthylazo)-3,6-naphthalenedisulfonic acid, trisodium salt
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,2′-Dihydroxyazobenzene?

A1: 2,2′-Dihydroxyazobenzene has the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol.

Q2: What are the key structural features of DHAB?

A2: DHAB contains an azobenzene core (–N=N–) with two phenyl rings attached. Crucially, each phenyl ring bears a hydroxyl (–OH) group at the ortho position relative to the azo group. These hydroxyl groups influence the molecule's reactivity, complexation properties, and tautomeric behavior. []

Q3: What spectroscopic techniques are useful for characterizing DHAB?

A3: Several techniques are valuable for characterizing DHAB, including:

  • Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule, such as the characteristic vibrations of the azo (N=N) and hydroxyl (O–H) groups. [, ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Offers detailed insights into the structure and dynamics of DHAB, particularly regarding its tautomeric forms and complexation with metal ions. Both 1H and 15N NMR studies have been reported. [, ]
  • UV-Vis Spectroscopy: Useful for studying the electronic transitions within the molecule, particularly those associated with the azo group, which exhibits strong absorption in the UV-Vis region. [, ]

Q4: How does DHAB interact with metal ions?

A4: DHAB acts as a tridentate ligand, meaning it can bind to metal ions through three donor atoms: the two oxygen atoms of the hydroxyl groups and one of the nitrogen atoms from the azo group. This forms stable, often brightly colored, metal chelates. [, , ]

Q5: What factors influence the stability of DHAB-metal complexes?

A5: The stability of these complexes depends on several factors, including:

  • Metal ion identity: Different metal ions exhibit varying affinities for DHAB. For instance, Cu2+ generally forms more stable complexes than Co2+ or Ni2+. []
  • Ligand substituents: The presence and nature of substituents on the DHAB molecule can influence electron density and steric hindrance, thereby impacting complex stability. [, ]
  • Solution pH: The pH of the solution affects the ionization state of the hydroxyl groups on DHAB, which in turn influences its ability to bind metal ions. [, ]

Q6: What are some applications of DHAB-metal complexes?

A6: DHAB and its derivatives have been explored for various applications, including:

  • Analytical Chemistry: DHAB forms colored complexes with specific metal ions, enabling their detection and quantification via spectrophotometry. This property makes DHAB valuable for determining trace amounts of metals in environmental samples like natural waters and biological fluids like serum. [, , , , , , ]
  • Separation Science: The differential complexation of DHAB with various metal ions allows for their separation using techniques like high-performance liquid chromatography (HPLC). [, , , , ]
  • Materials Science: DHAB derivatives incorporated into polymers can impart metal-binding properties, creating materials suitable for applications such as metal ion recovery from solutions. [, , ]

Q7: Does DHAB exhibit biological activity?

A7: Yes, DHAB has been identified as an inhibitor of ADP-ribosyl cyclase (ADPRC), an enzyme involved in calcium signaling pathways. [, , ]

Q8: What are the downstream effects of DHAB's inhibition of ADPRC?

A8: By inhibiting ADPRC, DHAB can attenuate the sustained increase in intracellular calcium levels ([Ca2+]i) mediated by cyclic ADP-ribose (cADPR). This inhibition has been linked to the attenuation of Angiotensin II-induced cardiac hypertrophy in cellular and animal models. [, ]

Q9: What is known about the environmental impact and degradation of DHAB?

A9: While DHAB shows promise in various applications, its potential environmental impact requires careful consideration. Research on its degradation pathways, ecotoxicological effects, and potential for bioaccumulation is crucial. []

  • Structure-activity relationships: Exploring how modifications to the DHAB structure affect its metal-binding properties, biological activity, and other relevant characteristics. []

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